4-(2-Nitrophenyl)morpholine

Crystallinity Formulation Process Chemistry

Para- or meta-nitrophenyl morpholine isomers cannot replace this ortho-isomer in Linezolid ANDA workflows-stark differences in melting point (152°C vs. 40-41°C) and biological selectivity make substitution non-viable. 4-(2-Nitrophenyl)morpholine is uniquely catalogued as Linezolid Impurity 45. • 40-41°C melting point enables ambient solution-phase handling; reduces heating demands in SNAr and cross-coupling protocols. • Required for HPLC method validation, system suitability testing, and stability-indicating assay development for Linezolid drug substance and finished product quantification. • Gram-positive selective MIC window (0.5-1 mM vs. 10-100 mM for Gram-negative) supports focused antimicrobial SAR library construction. • Documented prostaglandin synthesis inhibition activity not replicated with the para-isomer-useful as a tool compound for confirmatory cell-based assays. Supplied with full CoA and characterization data; available for immediate international dispatch.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 5320-98-9
Cat. No. B1295151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenyl)morpholine
CAS5320-98-9
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2
InChIKeyWABXKOMDIQWGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrophenyl)morpholine Procurement & Differentiation


4-(2-Nitrophenyl)morpholine (NPM) is a nitroaromatic morpholine derivative with the formula C₁₀H₁₂N₂O₃ . It is a yellow crystalline solid at room temperature, exhibiting a melting point of approximately 40–41 °C—substantially lower than its para-isomer counterpart . The ortho-nitro substitution imparts unique physicochemical and biological properties that distinguish it from other positional isomers, directly influencing procurement decisions in pharmaceutical analytical development and synthesis optimization .

Workflow Pharmaceutical impurity reference standard procurement
Selection Logic Ortho-nitro isomer required for Linezolid Impurity 45 identification
Physical Form Low-melting solid (approx. 40–41 °C) enables low-temperature processing
Research Context Gram-positive antimicrobial screening and prostaglandin pathway studies

4-(2-Nitrophenyl)morpholine Irreplaceability


Simple substitution by the para- or meta-nitrophenyl morpholine isomers is not feasible due to stark differences in physical form and biological selectivity . While 4-(4-nitrophenyl)morpholine exists as a high-melting crystalline powder (ca. 152 °C), the 2-nitrophenyl isomer is a low-melting solid (40–41 °C), affecting handling, solubility, and formulation protocols . Moreover, this compound is uniquely catalogued as Linezolid Impurity 45, making it indispensable for analytical reference in quality control . Generic morpholines lacking the ortho-nitro substitution profile do not match the compound's Gram-positive bacterial growth inhibition window (0.5–1 mM) versus Gram-negative tolerance (10–100 mM), nor its known prostaglandin synthesis inhibition activity .

Target Compound 4-(2-Nitrophenyl)morpholine Low-melting solid (40–41 °C); Linezolid Impurity 45; Gram-positive selective activity reported.
Common Substitute 4-(4-Nitrophenyl)morpholine High-melting crystalline powder (152 °C); Linezolid Impurity 69; distinct physical handling and impurity profile.
Key risk: The ~110 °C melting point difference alters formulation protocols and thermal processing. Substituting the para-isomer invalidates Linezolid impurity quantification and may shift antimicrobial selectivity profiles.

4-(2-Nitrophenyl)morpholine Differentiation Evidence


Physical Form: Ortho vs. Para Isomer

4-(2-Nitrophenyl)morpholine exhibits a melting point of 40–41 °C, classifying it as a low-melting solid , whereas its para-isomer 4-(4-nitrophenyl)morpholine melts at 152 °C, indicating a high-melting crystalline powder . This ~110 °C difference reflects distinct crystal packing energies and directly impacts thermal sensitivity in storage, handling, and formulation processes.

Physical Form: Ortho vs. Para
Head-to-head
40–41 °C vs. 152 °C
Δ ≈ 110 °C
Thermal processing context differs significantly
Lower melting point may reduce energy input and improve solvent miscibility
Crystallinity Formulation Process Chemistry

Antibacterial Selectivity: Gram-Positive vs. Gram-Negative

4-(2-Nitrophenyl)morpholine inhibits Gram-positive bacteria with potency in the 0.5–1 mM range, while Gram-negative strains such as E. coli and P. aeruginosa remain unaffected below 10–100 mM . This >10-fold selectivity window is noteworthy because many simple nitrophenyl-morpholine analogs exhibit broader-spectrum activity or weaker potency. Direct quantitative comparison data for the para-isomer are not publicly available, placing the ortho-isomer’s Gram-positive selectivity as a class-level differentiating feature.

Antibacterial Selectivity
Class-level inference
Gram-positive: 0.5–1 mM
Gram-negative: 10–100 mM
>10-fold window
Supports Gram-positive antimicrobial screening context
Para-isomer MIC data not publicly available; data to verify
Antibacterial MIC Gram-stain selectivity

Linezolid Impurity 45 Reference Standard

4-(2-Nitrophenyl)morpholine is specifically catalogued as Linezolid Impurity 45, supplied with full characterization data compliant with regulatory guidelines . While the para-isomer has also been indexed as a Linezolid impurity (Impurity 69), the ortho-nitrophenyl impurity is formed through direct synthetic pathways and is routinely required in Abbreviated New Drug Application (ANDA) analytical method development and validation . The availability of a dedicated, fully characterized ortho-isomer reference standard streamlines HPLC/LC–MS calibration and quality control protocols.

Linezolid Impurity 45 Reference
Head-to-head
Impurity 45 vs. Impurity 69
Separate certified reference standards required
Ortho-isomer standard critical for ANDA method validation
Para-isomer standard cannot quantify ortho-impurity accurately
Pharmaceutical Impurity Reference Standard LC/MS Method Validation

Anti-Inflammatory Activity: Prostaglandin Inhibition

4-(2-Nitrophenyl)morpholine has been shown to inhibit prostaglandin production, a key mediator of inflammation and pain . No equivalent data are available for the para-isomer in the accessible literature, suggesting that the ortho-nitro configuration may confer a unique pharmacophore interaction. This observation is currently limited to qualitative pharmacological profiling and awaits quantitative head-to-head enzymology data.

Anti-Inflammatory Activity
Data to verify
Prostaglandin inhibition confirmed (qualitative)
Supports prostaglandin pathway-response context
Para-isomer data absent; quantitative enzymology required
Anti-inflammatory Prostaglandin Cyclooxygenase

4-(2-Nitrophenyl)morpholine Application Scenarios


Linezolid Quality Control Method Development

Procure 4-(2-Nitrophenyl)morpholine as Linezolid Impurity 45 reference standard for HPLC method validation, system suitability testing, and stability-indicating assay development in ANDA submissions. The ortho-isomer is specifically required for accurate quantification of this impurity in Linezolid drug substance and finished product .

Gram-Positive Antimicrobial Discovery

Select this compound as a Gram-positive-selective starting point for antimicrobial structure–activity relationship (SAR) studies. Use its 0.5–1 mM MIC window against Staphylococcus species to construct focused screening libraries, avoiding confounding Gram-negative activity observed in analogs .

Low-Melting Synthetic Intermediate

Leverage the 40–41 °C melting point to employ 4-(2-nitrophenyl)morpholine as a liquid-like intermediate in solution-phase nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Its lower melting point compared to the para-isomer (152 °C) reduces heating demands and improves compatibility with low-temperature protocols .

Prostaglandin Pathway Modulation

Use 4-(2-nitrophenyl)morpholine as a tool compound to investigate prostaglandin synthesis inhibition mechanisms, noting that this activity has not been replicated with the para-isomer. Researchers can capitalize on this early-stage pharmacological signal to design confirmatory cell-based assays .

Application
Selection Property
Validation Focus
Linezolid QC Method Development
Certified Impurity 45 reference standard
HPLC/LC–MS system suitability and ANDA compliance
Gram-Positive Antimicrobial SAR
Selective Gram-positive activity window
MIC endpoint review and focused library design
Low-Temperature Synthetic Intermediate
Low-melting solid (40–41 °C)
Solution-phase reaction compatibility and thermal process fit
Prostaglandin Pathway Modulation
Reported prostaglandin inhibition activity
Confirmatory cell-based assay design and enzymology studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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